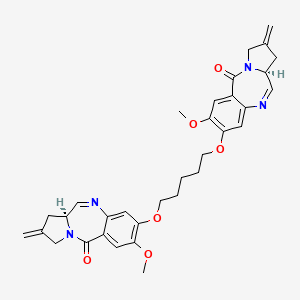
Senazodan hydrochloride
Vue d'ensemble
Description
MCI 154 (chlorhydrate) est un agent cardiotonique novateur connu pour ses propriétés de sensibilisation au calcium. Il améliore la sensibilité du muscle cardiaque aux ions calcium, augmentant ainsi la force de contraction sans augmenter significativement les niveaux de calcium intracellulaire. Ceci en fait un agent thérapeutique prometteur pour le traitement de l'insuffisance cardiaque et d'autres affections cardiaques .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
MCI 154 (chlorhydrate) est synthétisé par condensation de la 6-(4-aminophényl)-2,3,4,5-tétrahydropyridazin-3-one avec la 4-bromopyridine dans du diméthylformamide (DMF) chaud. La réaction est suivie de l'extraction de la base libre .
Méthodes de production industrielle
La production industrielle de MCI 154 (chlorhydrate) implique des voies synthétiques similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit final. Le processus comprend des étapes de purification rigoureuses pour éliminer toute impureté et tout sous-produit .
Analyse Des Réactions Chimiques
Types de réactions
MCI 154 (chlorhydrate) subit principalement des réactions qui impliquent ses propriétés de sensibilisation au calcium. Il interagit avec la troponine C cardiaque, améliorant la sensibilité au calcium du muscle cardiaque .
Réactifs et conditions courants
Le composé est souvent étudié dans des conditions qui imitent les états physiologiques et pathophysiologiques, tels que des niveaux de pH variables, des températures et la présence de phosphate inorganique .
Principaux produits formés
Le principal produit formé par les réactions impliquant MCI 154 (chlorhydrate) est la sensibilité accrue au calcium du muscle cardiaque, conduisant à une augmentation de la force de contraction .
Applications de la recherche scientifique
MCI 154 (chlorhydrate) a plusieurs applications de recherche scientifique :
Mécanisme d'action
MCI 154 (chlorhydrate) exerce ses effets en se liant au domaine C-terminal structurel de la troponine C cardiaque. Cette liaison améliore la sensibilité du muscle cardiaque aux ions calcium, conduisant à une augmentation de la force de contraction sans augmenter significativement les niveaux de calcium intracellulaire. Le composé ne se lie pas au domaine N-terminal régulateur de la troponine C cardiaque, qui détermine la sensibilité au calcium du muscle cardiaque .
Applications De Recherche Scientifique
MCI 154 (hydrochloride) has several scientific research applications:
Mécanisme D'action
MCI 154 (hydrochloride) exerts its effects by binding to the structural C-terminal domain of cardiac troponin C. This binding enhances the sensitivity of the cardiac muscle to calcium ions, leading to increased force of contraction without significantly increasing intracellular calcium levels. The compound does not bind to the regulatory N-terminal domain of cardiac troponin C, which determines the calcium sensitivity of cardiac muscle .
Comparaison Avec Des Composés Similaires
MCI 154 (chlorhydrate) est comparé à d'autres agents sensibilisateurs au calcium tels que la milrinone et le pimobendan. Contrairement à ces composés, MCI 154 (chlorhydrate) n'augmente pas significativement les niveaux de calcium intracellulaire, réduisant ainsi le risque d'arythmies et d'autres effets secondaires . Parmi les composés similaires, on peut citer :
Milrinone : Un inhibiteur de la phosphodiestérase dépendant de l'AMP cyclique.
Pimobendan : Un autre sensibilisateur au calcium avec des propriétés vasodilatatrices.
MCI 154 (chlorhydrate) se distingue par son mécanisme d'action unique et sa capacité à améliorer la contraction du muscle cardiaque sans augmenter significativement les niveaux de calcium intracellulaire .
Propriétés
IUPAC Name |
3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O.ClH/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQCKFLLTCINSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913328 | |
| Record name | 6-{4-[(Pyridin-4(1H)-ylidene)amino]phenyl}-4,5-dihydropyridazin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98326-33-1 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-[4-(4-pyridinylamino)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98326-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senazodan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098326331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-{4-[(Pyridin-4(1H)-ylidene)amino]phenyl}-4,5-dihydropyridazin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SENAZODAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQJ5MIM3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate](/img/structure/B1681648.png)













